4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of two benzaldehyde groups connected through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with bis(2,2-dichloroethyl) ether in the presence of a solvent such as dimethylformamide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the dichloroethyl ether, followed by the formation of the ethoxy bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 4-[2-[2-(4-Hydroxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The ethoxy bridges provide flexibility and enhance the compound’s ability to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
4-(2-Formylphenoxy)benzaldehyde: Similar structure but lacks the ethoxy bridges.
4-[2-(dimethylamino)ethoxy]benzaldehyde: Contains a dimethylamino group instead of the formyl group.
4-[2-(4-Morpholinyl)ethoxy]benzaldehyde: Contains a morpholinyl group instead of the formyl group.
Uniqueness
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to the presence of two formyl groups connected through ethoxy bridges. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds. The ethoxy bridges enhance the compound’s flexibility and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-13-15-1-5-17(6-2-15)22-11-9-21-10-12-23-18-7-3-16(14-20)4-8-18/h1-8,13-14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIPDYDZPPCMBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397293 |
Source
|
Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111550-46-0 |
Source
|
Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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